Lipophilicity Gradient: XLogP3 Comparison Across 5-Bromonicotinic Acid Ester Homologs
Among the 5-bromonicotinic acid ester series (acid, methyl, ethyl, propyl), the propyl ester exhibits the highest computed lipophilicity with an XLogP3 of 2.6 [1]. This represents a significant increase over the ethyl ester (XLogP3 = 2.0), methyl ester (XLogP3 = 1.4), and the parent acid (XLogP3 = 1.1) [2]. The 0.6 logP unit increment from ethyl to propyl corresponds to an approximately 4-fold increase in octanol-water partition coefficient, placing the propyl ester in a lipophilicity range associated with improved passive membrane permeability while remaining within drug-like property space [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 (propyl 5-bromonicotinate) |
| Comparator Or Baseline | Ethyl 5-bromonicotinate: XLogP3 = 2.0; Methyl 5-bromonicotinate: XLogP3 = 1.4; 5-Bromonicotinic acid: XLogP3 = 1.1 |
| Quantified Difference | ΔXLogP3 = +0.6 vs. ethyl ester; +1.2 vs. methyl ester; +1.5 vs. free acid |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2019.06.18 release |
Why This Matters
The higher logP of the propyl ester enhances organic-phase extraction recovery and may improve membrane permeability in cell-based assays compared to the more polar ethyl or methyl esters, directly impacting assay sensitivity and reproducibility.
- [1] PubChem Compound Summary. 5-Bromo-nicotinic acid propyl ester, CID 43389534. XLogP3 = 2.6. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem Compound Summaries: 5-bromonicotinic acid (CID 88707, XLogP3 = 1.1); methyl 5-bromonicotinate (CID 699336, XLogP3 = 1.4); ethyl 5-bromonicotinate (CID 140785, XLogP3 = 2.0). Accessed April 2026. View Source
